molecular formula C21H40BrNO2 B025646 2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide CAS No. 102571-18-6

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide

Katalognummer: B025646
CAS-Nummer: 102571-18-6
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: QIMCCDRJOJTRLJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is a chemical compound with the molecular formula C21H40BrNO2 and a molecular weight of 418.5 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group and a dicyclopentylacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)propylamine with dicyclopentylacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The quaternary ammonium group can be reduced to a tertiary amine under specific conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.

Major Products

    Oxidation: Formation of diethyl(2-oxoethyl)propylammonium dicyclopentylacetate.

    Reduction: Formation of diethyl(2-hydroxyethyl)propylamine.

    Substitution: Formation of diethyl(2-hydroxyethyl)propylammonium chloride or iodide.

Wissenschaftliche Forschungsanwendungen

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is utilized in various fields of scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a biocompatible ionic liquid.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Employed in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl(2-hydroxyethyl)propylammonium chloride
  • Diethyl(2-hydroxyethyl)propylammonium iodide
  • Diethyl(2-hydroxyethyl)propylammonium acetate

Uniqueness

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is unique due to its dicyclopentylacetate moiety, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

102571-18-6

Molekularformel

C21H40BrNO2

Molekulargewicht

418.5 g/mol

IUPAC-Name

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide

InChI

InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QIMCCDRJOJTRLJ-UHFFFAOYSA-M

SMILES

CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Kanonische SMILES

CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Synonyme

Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.